![molecular formula C20H20N4O2 B2963745 N-环戊基-4-[(4-氧代-1,2,3-苯并三嗪-3-基)甲基]苯甲酰胺 CAS No. 440330-38-1](/img/structure/B2963745.png)

N-环戊基-4-[(4-氧代-1,2,3-苯并三嗪-3-基)甲基]苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

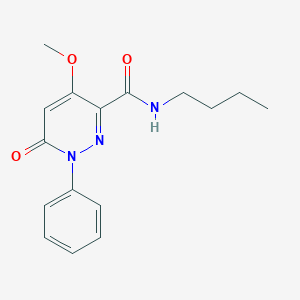

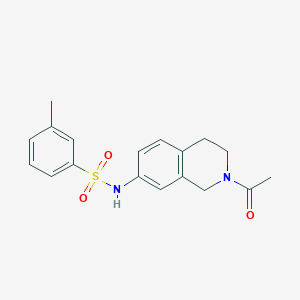

N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide is a useful research compound. Its molecular formula is C20H20N4O2 and its molecular weight is 348.406. The purity is usually 95%.

BenchChem offers high-quality N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

多巴胺 D-2 受体研究

取代的苯甲酰胺,包括与 N-环戊基-4-[(4-氧代-1,2,3-苯并三嗪-3-基)甲基]苯甲酰胺结构相关的化合物,已被探索其对大脑中多巴胺 D-2 受体的高亲和力。这些化合物已在体外和体内用于了解多巴胺 D-2 受体的结合特性和分布,为神经系统疾病和潜在治疗靶点提供了见解 (科勒等人,1985 年)。

环化研究

对 N-环戊基-4-[(4-氧代-1,2,3-苯并三嗪-3-基)甲基]苯甲酰胺衍生物环化的研究导致了新的合成途径的开发。这些研究对于合成复杂的有机分子至关重要,包括具有特定化学性质的药物和材料 (卡扎里扬茨等人,2011 年)。

组蛋白脱乙酰酶抑制

与 N-环戊基-4-[(4-氧代-1,2,3-苯并三嗪-3-基)甲基]苯甲酰胺结构相似的化合物已被识别为有效的组蛋白脱乙酰酶 (HDAC) 抑制剂。这些发现对癌症研究具有重要意义,因为 HDAC 抑制剂通过组蛋白修饰在表观遗传治疗中起着至关重要的作用 (周等人,2008 年)。

C-H/N-H 活化研究

在 C-H/N-H 活化的促进下,苯甲酰胺和炔烃的氧化环加成反应为构建复杂的有机骨架提供了一种新方法。这个研究领域探索了苯甲酰胺的化学反应性,可能导致新的药物和材料 (海斯特和罗维斯,2010 年)。

作用机制

Mode of Action

Based on its structural similarity to other benzotriazine derivatives, it may interact with its targets through a variety of mechanisms, potentially including free radical reactions .

Pharmacokinetics

These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

生化分析

Biochemical Properties

N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmitter regulation . The compound exhibits mixed-type inhibition, suggesting it can bind to both the catalytic and peripheral anionic sites of these enzymes . This dual binding capability enhances its inhibitory potency and specificity.

Cellular Effects

The effects of N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide on cellular processes are profound. It influences cell signaling pathways, particularly those related to neurotransmission and neuroprotection . By inhibiting AChE and BuChE, the compound increases acetylcholine levels, which can enhance synaptic transmission and potentially improve cognitive functions. Additionally, it affects gene expression related to neuroinflammation and oxidative stress, contributing to its neuroprotective properties .

Molecular Mechanism

At the molecular level, N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide exerts its effects through specific binding interactions with AChE and BuChE. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and preventing the breakdown of acetylcholine . This inhibition is achieved through hydrogen bonding and hydrophobic interactions, stabilizing the compound-enzyme complex and enhancing its inhibitory effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide have been observed to change over time. The compound demonstrates good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies indicate that its neuroprotective effects are sustained, with continuous inhibition of AChE and BuChE leading to prolonged increases in acetylcholine levels .

Dosage Effects in Animal Models

In animal models, the effects of N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide vary with dosage. At lower doses, the compound effectively inhibits AChE and BuChE without significant adverse effects . At higher doses, it can cause toxicity, manifesting as gastrointestinal disturbances and hepatotoxicity . These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing side effects.

Metabolic Pathways

N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is involved in metabolic pathways related to neurotransmitter regulation. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism leads to the formation of active metabolites that contribute to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues, particularly the brain .

Subcellular Localization

The subcellular localization of N-cyclopentyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide is primarily within the cytoplasm and the synaptic cleft . Its activity is influenced by post-translational modifications that direct it to specific cellular compartments, enhancing its interaction with target enzymes and proteins .

属性

IUPAC Name |

N-cyclopentyl-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-19(21-16-5-1-2-6-16)15-11-9-14(10-12-15)13-24-20(26)17-7-3-4-8-18(17)22-23-24/h3-4,7-12,16H,1-2,5-6,13H2,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKYBZZYIDMMFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl ((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamate](/img/structure/B2963662.png)

![2-cyano-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2963663.png)

![(4-((2,5-Difluorobenzyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2963666.png)

![Methyl 4-((5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2963670.png)

![3,4,5-triethoxy-N-[(5-phenacylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2963672.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2963673.png)

![N-(4-butylphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2963676.png)

![[4-(Aminomethyl)-4-methylpiperidin-1-yl]-(6-methyl-2,3-dihydro-1-benzothiophen-2-yl)methanone;hydrochloride](/img/structure/B2963682.png)

![(E)-2-(benzenesulfonyl)-3-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]prop-2-enenitrile](/img/structure/B2963685.png)